Calcium diicosanoate
Overview
Description
Calcium diicosanoate, also known as calcium arachinate or bisarachidic acid calcium salt, is a calcium salt of diicosanoic acid. This compound is characterized by its long-chain fatty acid structure, which contributes to its unique properties and applications in various fields.
Mechanism of Action
Target of Action
Calcium diicosanoate, also known as calcium arachinate, is a calcium salt. The primary targets of calcium in the body are the bones , where it plays a crucial role in providing structural support . Calcium also targets muscle cells , including the heart, where it is vital for muscle contraction . In addition, calcium plays a significant role in cell signaling and is involved in various signal transduction pathways .
Mode of Action
Calcium interacts with its targets primarily through ion channels and binding proteins . It is known to bind or transport more than 500 human proteins . In the case of muscle cells, calcium ions bind to troponin, a protein embedded in muscle fibers, triggering muscle contraction . In signal transduction pathways, calcium acts as a second messenger, mediating the effects of various hormones and neurotransmitters .
Biochemical Pathways
Calcium is involved in numerous biochemical pathways. One of the most significant is the actin-dependent cell migration pathway . Calcium signaling influences the dynamics of the actin cytoskeleton, which is crucial for cell migration . Dysregulation of calcium signaling can contribute to various pathological conditions, including cancer .
Pharmacokinetics
The pharmacokinetics of calcium salts like this compound involve absorption, distribution, metabolism, and excretion (ADME). Calcium is absorbed in the gut, distributed throughout the body via the bloodstream, stored in bones, and excreted through the kidneys . The pharmacokinetic process is linear due to a first-order reaction . The bioavailability of calcium salts can vary, with some forms being more readily absorbed than others .
Result of Action
The action of calcium in the body results in several physiological effects. It is essential for bone health , with a deficiency leading to conditions like osteoporosis . Calcium is also crucial for muscle function , including heart contractions . At the cellular level, calcium is involved in signal transduction pathways, influencing a wide range of cellular processes .
Action Environment
The action of calcium can be influenced by various environmental factors. For instance, ocean acidification, a result of increased atmospheric CO2, can affect the formation and stability of calcium carbonate, a compound closely related to this compound . This highlights the potential impact of environmental changes on the bioavailability and efficacy of calcium salts.
Biochemical Analysis
Biochemical Properties
Calcium diicosanoate is involved in numerous biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of cells, leading to changes in their behavior and activity .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s influence on these molecular processes contributes to its overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies provides valuable insights into its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium diicosanoate can be synthesized through the reaction of diicosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the diicosanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C20H40O2+Ca(OH)2→(C20H39COO)2Ca+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting diicosanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated sites of the fatty acid chains. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any unsaturated bonds present in the fatty acid chains.
Substitution: Substitution reactions can occur at the carboxylate groups, where the calcium ion can be replaced by other metal ions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous solutions of other metal salts for ion-exchange reactions.
Major Products Formed:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of other metal diicosanoates.
Scientific Research Applications
Calcium diicosanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other calcium salts and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function due to its long-chain fatty acid composition.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of sustained-release medications.
Industry: Utilized as a lubricant additive, corrosion inhibitor, and in the production of biodegradable plastics.
Comparison with Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications, but with a shorter fatty acid chain.
Calcium oleate: Contains an unsaturated fatty acid chain, making it more reactive in certain chemical reactions.
Uniqueness of Calcium Diicosanoate: this compound is unique due to its longer fatty acid chain, which imparts distinct physical and chemical properties. This longer chain length can enhance its effectiveness as a lubricant and corrosion inhibitor, as well as its ability to integrate into lipid bilayers in biological systems.
Properties
IUPAC Name |
calcium;icosanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H40O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQVRJOWNGSIEG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78CaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
506-30-9 (Parent) | |
Record name | Calcium arachinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70944947 | |
Record name | Calcium diicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22302-43-8 | |
Record name | Calcium arachinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium diicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium diicosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM ARACHINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIS6QAG7I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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